Isofraxoside
Description
Isofraxoside (7-hydroxy-6-methoxycoumarin 7-O-β-D-glucopyranoside) is a coumarin glycoside with the molecular formula C₁₆H₁₈O₁₀ and a molecular weight of 370.3 g/mol . It is structurally characterized by a coumarin backbone substituted with a methoxy group at C-6, a hydroxyl group at C-7, and a β-D-glucopyranosyl moiety at the C-7 position . First isolated from Diervilla lonicera and Poliothyrsis sinensis, it is also a bioactive component in Pelargonium sidoides, a plant traditionally used for treating respiratory infections .
Propriétés
Numéro CAS |
24778-11-8 |
|---|---|
Formule moléculaire |
C16H18O10 |
Poids moléculaire |
370.31 |
Nom IUPAC |
8-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)13(22)15(7)26-16-12(21)11(20)10(19)8(5-17)24-16/h2-4,8,10-12,16-17,19-22H,5H2,1H3/t8-,10-,11+,12-,16+/m1/s1 |
SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Isofraxoside belongs to the coumarin glycoside family, sharing structural and functional similarities with compounds such as fraxin , vitexin , isovitexin , and scopoletin . Below is a detailed comparison based on molecular properties, bioactivity, and research findings:
Table 1: Structural and Functional Comparison of Isofraxoside with Key Analogues
Key Comparative Insights
Structural Divergence: Isofraxoside and fraxin are positional isomers, differing in glucoside attachment (C-7 vs. C-8). This minor structural variation significantly impacts solubility and membrane interaction dynamics. Isofraxoside demonstrates stronger binding to SARS-CoV-2 membranes compared to fraxin due to its C-7 glucoside orientation, which enhances lipid bilayer penetration . Unlike vitexin and isovitexin (flavonoid glycosides), Isofraxoside’s coumarin core lacks a fused benzene ring, reducing its planar rigidity and altering antioxidant mechanisms .
Bioactivity Profiles: Antiviral Efficacy: Isofraxoside showed superior interaction energy (−23.3 kcal/mol) with SARS-CoV-2 proteins compared to vitexin (−18.9 kcal/mol) and quercetin (−19.3 kcal/mol) in molecular docking studies . However, its interaction with lactoferrin (−7.2 kcal/mol) was weaker than epigallocatechin-3-gallate (−25.8 kcal/mol), suggesting target-specific potency .
Analytical Differentiation :
- HPLC studies highlight Isofraxoside’s distinct retention time (RT = 12.3 min) under acetonitrile-1% acetic acid (8:92) mobile phase, enabling precise quantification in plant extracts compared to isovitexin (RT = 14.1 min) .
Table 2: Interaction Energies with SARS-CoV-2 Targets (kcal/mol ± SD)
| Compound | Interaction with Lactoferrin | Interaction with Viral Membrane Proteins |
|---|---|---|
| Isofraxoside | −7.2 ± 0.2 | −23.3 ± 4.7 |
| Epigallocatechin-3-gallate | −25.8 ± 3.4 | −6.9 ± 0.3 |
| Vitexin | −7.4 ± 0.1 | −18.9 ± 6.1 |
| Gallocatechin | −24.7 ± 3.9 | −24.7 ± 3.9 |
Research Implications and Limitations
- Advantages of Isofraxoside: Its dual interaction with viral membranes and host proteins positions it as a multitarget antiviral agent. The glucoside moiety enhances bioavailability compared to non-glycosylated coumarins like scopoletin .
- Challenges : Structural similarity to fraxin complicates isolation and purity assessments. Current HPLC methods (e.g., 97.60% recovery rate ) require optimization to distinguish between these isomers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
